4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide - 26019-12-5

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide

Catalog Number: EVT-2853029
CAS Number: 26019-12-5
Molecular Formula: C12H12BrNOS
Molecular Weight: 298.2
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is a heterocyclic organic compound featuring a pyridinium core substituted with a 4-methyl group and a 2-(thiophen-2-yl)-2-oxoethyl chain at the nitrogen atom. The bromide ion acts as the counterion in this salt. This compound belongs to the class of quaternary ammonium salts and has shown promise as a potential inhibitor for specific enzymes. []

Synthesis Analysis

The synthesis of 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide can be achieved by reacting 2-bromo-1-(thiophen-2-yl)ethan-1-one with 4-methylpyridine in a suitable solvent. [] While specific reaction conditions are not detailed in the available literature, typical parameters for this type of quaternization reaction involve the use of polar aprotic solvents like acetonitrile or tetrahydrofuran, and moderate heating to facilitate the alkylation process.

Molecular Structure Analysis

The molecular structure of 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide features a positively charged pyridinium ring due to the quaternary nitrogen atom. [] The thiophene ring and the carbonyl group in the 2-(thiophen-2-yl)-2-oxoethyl substituent contribute to the overall polarity of the molecule. Structural details like bond lengths, angles, and conformation could be further elucidated through techniques like X-ray crystallography or computational modeling studies.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide on Plk1 involves binding to a non-ATP-competitive site within the kinase domain. [] This binding interaction disrupts the enzyme's activity, ultimately inhibiting its role in cell cycle progression and potentially leading to the suppression of tumor cell growth.

Applications

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide has been explored for its potential as a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1). [] Plk1 is a serine/threonine kinase involved in cell cycle regulation and is often overexpressed in various cancer types, making it a promising target for anticancer drug development.

    Compound Description: This compound is a pyridinium bromide derivative characterized for its solvatochromic optical behavior. []

    Compound Description: This compound is an imidazolium bromide derivative synthesized via microwave irradiation and studied for its optical and thermal properties. []

    Compound Description: This compound is a pyridinium salt with potential carbonic anhydrase I inhibitory activity. []

    Compound Description: This compound is a pyridinium chloride derivative with three intramolecular hydrogen bonds observed in its crystal structure. []

    Compound Description: This compound is a double-charged cationic amphiphilic 1,4-dihydropyridine derivative, synthesized and characterized for its potential use in nanoparticle formation. []

    N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

    • Compound Description: This series of compounds consists of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives designed and synthesized for their antibacterial activity. []

    3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides

    • Compound Description: This group of compounds comprises 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides with various alkoxy groups designed for potential use as synthetic lipids in delivery systems. []

    Compound Description: This compound is characterized by its crystal structure, determined by X-ray diffraction analysis. []

    Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist with dose- and time-dependent pharmacokinetics in human subjects. []

    Compound Description: This compound, R111214, is an inhibitor of the cytochrome P-450 system involved in all-trans-retinoic acid metabolism. []

    Compound Description: This pyridinium salt is a derivative of quinazolin-4-one synthesized using microwave irradiation. [, ]

    Compound Description: This compound is the 6-amino analog of 1-[(6-Nitroquinazolin-4-one-2-yl)methyl]pyridin-1-ium bromide and synthesized under ultrasonic irradiation. [, ]

    Compound Description: This group of compounds, encompassing various 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles, was synthesized and investigated for its in vitro antioxidant activity. []

    Compound Description: This compound serves as a key intermediate in the synthesis of 2-oxo-2H-pyrido[1,2a]-pyrimidine and is formed via the acetoacetylation of 2-amino-4-methylpyridine. []

    Compound Description: This compound was synthesized and evaluated for its cytotoxic activity against breast cancer cell lines, exhibiting promising results with IC50 values in the range of 27.7–39.2 µM. []

    Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) used to study mechanisms of resistance in cancer cells. []

    Compound Description: This series of compounds, characterized by the presence of a triazole ring system and a thiophene moiety, were synthesized and evaluated for their antimicrobial activities. [, ]

    Compound Description: This compound, characterized by a complex structure containing multiple heterocycles (triazole, thiophene), was synthesized and structurally confirmed through X-ray crystallography. []

    Compound Description: This series of compounds, incorporating a pyrimidine ring and a morpholine moiety, was synthesized and studied for their potential biological activity. []

    Compound Description: This group of compounds, featuring a pyrimidine core and a pyridine substituent, was synthesized using conventional and heterogeneous catalytic methods. []

    Compound Description: This series encompasses various 7-substituted derivatives of ALIMTA, a known antifolate drug used in cancer treatment, synthesized and tested for their inhibitory activity against cell division. []

    Compound Description: These three compounds were synthesized from hydrazonoyl bromides, highlighting the versatility of these reagents in organic synthesis. []

    Compound Description: These compounds, containing quinazoline and triazole moieties, were synthesized and further reacted to generate a diverse library of heterocyclic compounds. []

    Compound Description: The compound (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4- yl)-[1,2,4]triazolo[4,3-alpyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6- naphthyridin-5(6H)-one, along with its precursor HYDZ, are part of a synthetic strategy for preparing [, , ]triazolo[4,3-a]pyridines. []

    4-(2-(5-(4-(Diphenylamino)phenyl)thiophen‐2‐yl)vinyl)‐1‐(2‐hydroxyethyl)pyridin‐1‐ium bromide (THB)

    • Compound Description: THB is an aggregation-induced emission photosensitizer with strong antibacterial activity against Gram-positive bacteria, making it a promising candidate for developing antibacterial and tissue-remodeling wound dressings. []

    8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one Hydrochloride

    • Compound Description: This compound is crystallized as the hydrochloride salt and its structure is studied in comparison to a fluorinated analog. []

    Compound Description: This compound is an intermediate in the synthesis of 5-(5-amino 1, 3, 4-oxadiazol-2-yl)-6-methyl-4-phenyl- 3,4-dihydropyrimidin-2 (1H)-ones. []

    Compound Description: These compounds are synthesized from 6-Methyl-2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carbohydrazides and are then used to generate 5-(5-{[-(4-substituted phenyl) methylidene]-amino}-1, 3, 4- oxadiazol-2-yl)-6-methyl-4-phenyl-3, 4-dihydropyrimidin- 2-ones. []

    Compound Description: These compounds, characterized by their substituted phenylmethylidene amino group, were synthesized and evaluated for their antimicrobial and antioxidant activities, demonstrating promising results. []

    Compound Description: These series of compounds, featuring various benzofuran and benzothiophene derivatives, were synthesized and investigated for their 5-HT2 antagonist activity. []

    Compound Description: This class of compounds, characterized by a 1,2,4-oxadiazole ring linked to a benzoic acid moiety and various substituents, was investigated for their potential therapeutic applications. []

    Compound Description: These complexes were synthesized and characterized for their ability to catalyze the oxidation of styrene to benzaldehyde using hydrogen peroxide. []

    Compound Description: These compounds were synthesized and utilized as intermediates to prepare various heterocyclic compounds with potential biological activity. []

    Compound Description: These salts, characterized by a pyrene moiety attached to an imidazolium ring, were synthesized and studied for their photophysical properties, particularly their multicolor solid-state fluorescence. []

    • Compound Description: These two disperse dyes were synthesized and complexed with copper, cobalt, and zinc to study their application properties on polyester and nylon fabrics. []
    • Compound Description: Compound 26 is a hybrid molecule incorporating aza-brazilin and imidazolium moieties, exhibiting potent cytotoxic activity against various human tumor cell lines. [, ]
    • Compound Description: This series of compounds, synthesized using a 2H-azirine ring expansion strategy, represent a novel approach to accessing trifluoromethyl-substituted aminopyrroles. []
  • 3-((2‐Oxo‐2‐(thiophen‐2‐yl)ethyl)thio)‐6‐(pyridin‐3‐ylmethyl)‐1,2,4‐triazin‐5(4H)‐one (Compound 4)

    • Compound Description: Compound 4 is a non-ATP-competitive inhibitor of Polo-like kinase 1 (Plk1) discovered through virtual screening and experimental studies, exhibiting an IC50 value of 13.1 ± 1.7 µM. []
    • Compound Description: These novel polymers combine a PSNS backbone with various chromophore units, significantly influencing their electrochemical and optoelectronic properties, making them suitable for electrochromic device applications. []
    • Compound Description: These compounds, derived from the lupane ketoxime, were synthesized and evaluated for their antitumor activity against human cancer cell lines, demonstrating promising cytotoxic potential. []
    • Compound Description: These compounds are insulin-like growth factor-1 receptor (IGF-1R) inhibitors. BMS-536924, a first-generation inhibitor, induces CYP3A4 expression via PXR transactivation. BMS-665351, a structurally modified analog, retains IGF-1R inhibitory activity while lacking PXR activity but induces CYP3A4 through a novel CAR-related pathway. []
  • Compound Description: These compounds were synthesized from isatin and evaluated for their antibacterial activities. []

    Compound Description: KR36676 is an orally active urotensin receptor antagonist that has been shown to attenuate cellular and cardiac hypertrophy. []

    Compound Description: These cationic textile dyes were studied for their removal from aqueous solutions using liquid-liquid extraction with reverse micelles. []

Properties

CAS Number

26019-12-5

Product Name

4-Methyl-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide

IUPAC Name

2-(4-methylpyridin-1-ium-1-yl)-1-thiophen-2-ylethanone;bromide

Molecular Formula

C12H12BrNOS

Molecular Weight

298.2

InChI

InChI=1S/C12H12NOS.BrH/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12;/h2-8H,9H2,1H3;1H/q+1;/p-1

InChI Key

XCQYOFYIZOJBLK-UHFFFAOYSA-M

SMILES

CC1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.